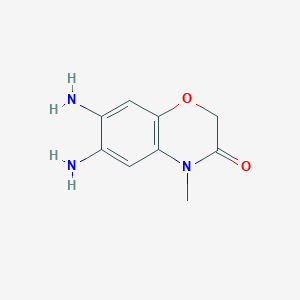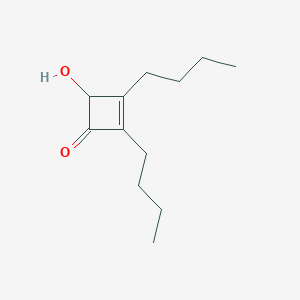
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one is an organic compound belonging to the class of cyclobutenones It is characterized by a cyclobutene ring with hydroxyl and butyl substituents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one typically involves the reaction of zirconocene-alkyne complexes with carbon monoxide. The process begins with the preparation of zirconocene dichloride in tetrahydrofuran, followed by the addition of n-butyllithium. The reaction mixture is then treated with trimethylphosphine and an alkyne, such as 7-tetradecyne. Carbon monoxide is introduced to the mixture, leading to the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The butyl groups can be substituted with other alkyl or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or organometallic compounds are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a diketone, while reduction could produce a diol.
Aplicaciones Científicas De Investigación
2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and as a precursor for various chemical products.
Mecanismo De Acción
The mechanism of action of 2,3-Dibutyl-4-hydroxycyclobut-2-en-1-one involves its interaction with molecular targets through its hydroxyl and butyl groups. These interactions can lead to the formation of complexes with metals or other molecules, influencing various chemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxycyclobut-2-en-1-one: A simpler analog with similar structural features but lacking the butyl groups.
2,3-Dihexyl-4-hydroxycyclobut-2-en-1-one: A compound with longer alkyl chains, which may exhibit different physical and chemical properties.
Uniqueness
The presence of butyl groups enhances its solubility and stability, making it a valuable compound in various research and industrial contexts .
Propiedades
Número CAS |
138151-75-4 |
|---|---|
Fórmula molecular |
C12H20O2 |
Peso molecular |
196.29 g/mol |
Nombre IUPAC |
2,3-dibutyl-4-hydroxycyclobut-2-en-1-one |
InChI |
InChI=1S/C12H20O2/c1-3-5-7-9-10(8-6-4-2)12(14)11(9)13/h11,13H,3-8H2,1-2H3 |
Clave InChI |
ZJAPGBPOGYFLHL-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=C(C(=O)C1O)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


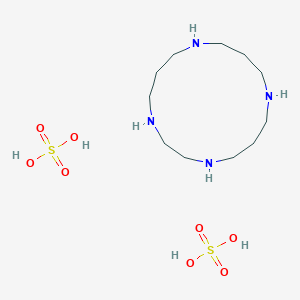
![(alphaR,betaR,2S)-beta-Methoxy-alpha-methyl-N-[(1S)-2-phenyl-1-(2-thiazolyl)ethyl]-2-pyrrolidinepropanamide](/img/structure/B14272211.png)
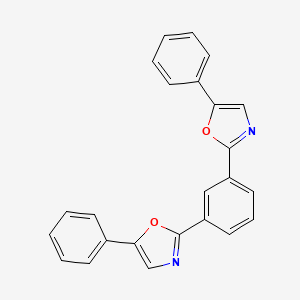
![Propanedioic acid, [(1S)-3-oxocyclopentyl]-, bis(phenylmethyl) ester](/img/structure/B14272217.png)

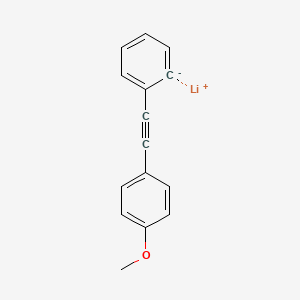
![7-(Phenoxymethyl)-1,3,4,4a,7,7a-hexahydrocyclopenta[c]pyran-3-ol](/img/structure/B14272242.png)
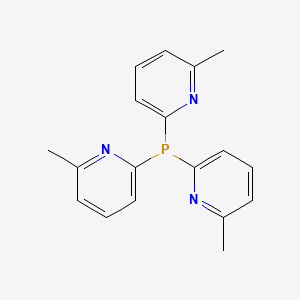
![Bicyclo[3.1.0]hexane, 6,6-dibromo-1-phenyl-](/img/structure/B14272261.png)

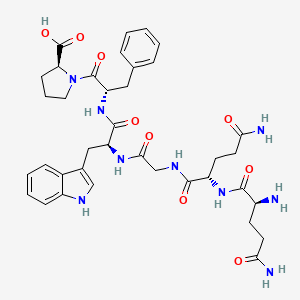
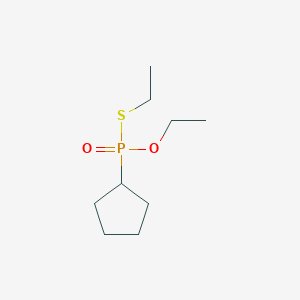
![2-[6-(Diethylamino)hex-4-EN-1-YL]butane-1,4-diol](/img/structure/B14272294.png)
